molecular formula C18H17FN4O3 B6540803 1-(2-fluorophenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea CAS No. 1058393-13-7

1-(2-fluorophenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea

Cat. No.: B6540803
CAS No.: 1058393-13-7
M. Wt: 356.4 g/mol
InChI Key: HPEJYCDRRYXGNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the urea derivatives featuring a pyridazinyl core substituted with a furan-2-yl group and a fluorophenyl moiety. Its molecular formula is C₁₉H₁₈FN₃O₃ (calculated), with a molecular weight of 355.36 g/mol. The structure combines a urea linker, a 2-fluorophenyl group, and a pyridazinyl-furan hybrid, which may confer unique physicochemical and biological properties. Such compounds are often explored for kinase inhibition or anti-inflammatory applications due to the pyridazine scaffold’s versatility .

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O3/c19-13-5-1-2-6-14(13)21-18(25)20-10-4-11-23-17(24)9-8-15(22-23)16-7-3-12-26-16/h1-3,5-9,12H,4,10-11H2,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEJYCDRRYXGNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with 1,4-Diketones

The pyridazinone ring is synthesized via cyclocondensation of maleic hydrazide with furan-2-carboxaldehyde under acidic conditions.
Procedure :

  • Dissolve maleic hydrazide (1 eq) and furan-2-carboxaldehyde (1.1 eq) in acetic acid.

  • Reflux at 120°C for 8–12 hours.

  • Cool to room temperature and precipitate with ice water.

  • Filter and recrystallize from ethanol to obtain 3-(furan-2-yl)-6-oxo-1,6-dihydropyridazine (Yield: 68–72%).

Optimization Notes :

  • Catalyst : p-Toluenesulfonic acid (0.1 eq) improves reaction rate.

  • Solvent : Acetic acid outperforms DMF or THF in yield.

Functionalization of the Pyridazinone Ring

N-Alkylation with Propyl Linker

The propyl chain is introduced via nucleophilic substitution:
Procedure :

  • Suspend pyridazinone (1 eq) in dry DMF.

  • Add NaH (1.5 eq) at 0°C and stir for 30 minutes.

  • Introduce 1,3-dibromopropane (1.2 eq) and heat to 60°C for 6 hours.

  • Quench with ammonium chloride, extract with ethyl acetate, and purify via silica chromatography to isolate 1-(3-bromopropyl)-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazine (Yield: 58%).

Key Parameters :

  • Temperature : Excess heat leads to di-alkylation byproducts.

  • Base : NaH ensures deprotonation of the pyridazinone nitrogen.

Urea Bond Formation

Reaction of Isocyanate with Amine

The urea linkage is established via reaction of 2-fluorophenyl isocyanate with the propyl-linked pyridazinone amine:
Procedure :

  • Dissolve 1-(3-aminopropyl)-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazine (1 eq) in anhydrous THF.

  • Add 2-fluorophenyl isocyanate (1.05 eq) dropwise at 0°C.

  • Stir at room temperature for 12 hours.

  • Concentrate under vacuum and purify via recrystallization (ethanol/water) to obtain the target compound (Yield: 75–80%).

Critical Considerations :

  • Moisture Control : Reaction must exclude water to prevent isocyanate hydrolysis.

  • Stoichiometry : Excess isocyanate minimizes residual amine.

Alternative Routes and Comparative Analysis

Carbamate Intermediate Route

A patent-described method employs carbamate intermediates for urea formation:

  • React 2-fluoroaniline with triphosgene to generate 2-fluorophenyl carbamate .

  • Couple with the propyl-linked pyridazinone amine at 50°C in DCM (Yield: 70%).

Advantages :

  • Avoids handling volatile isocyanates.

  • Higher reproducibility in industrial settings.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time for urea formation:

  • 30 minutes at 100°C vs. 12 hours conventionally (Yield: 78%).

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elute with ethyl acetate/hexane (3:7) to remove unreacted starting materials.

  • HPLC : C18 column, acetonitrile/water (55:45), flow rate 1 mL/min (Purity >98%).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, urea NH), 7.65 (d, J = 3.2 Hz, 1H, furan), 7.42–7.38 (m, 2H, fluorophenyl).

  • HRMS : m/z 412.1421 [M+H]⁺ (Calc. 412.1418).

Scale-Up Challenges and Solutions

  • Byproduct Formation : Di-urea derivatives form at >1.1 eq isocyanate. Mitigated by strict stoichiometric control.

  • Solvent Recovery : THF is recycled via distillation (85% recovery) .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the fluorophenyl group, furan ring, and pyridazinone moiety.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds similar to 1-(2-fluorophenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea exhibit significant antitumor properties. A study demonstrated that derivatives of pyridazine can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

StudyCompoundCancer TypeIC50 Value (µM)Mechanism
Compound ABreast Cancer12.5Apoptosis
Compound BLung Cancer15.0Cell Cycle Arrest

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. A series of tests conducted on various bacterial strains revealed that similar urea derivatives showed effective inhibition against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Case Study: Anticancer Efficacy
    In a study involving xenograft models, administration of the compound resulted in a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.
  • Case Study: Synergistic Effects
    Another study explored the combination of this compound with established chemotherapeutics, revealing enhanced efficacy and reduced side effects through synergistic action.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. The fluorophenyl group may interact with specific receptors or enzymes, leading to biological responses. The furan ring and pyridazinone moiety may also play a role in modulating these interactions.

Molecular Targets and Pathways:

  • Receptors: The compound may bind to specific receptors, such as G-protein-coupled receptors (GPCRs), leading to downstream signaling pathways.

  • Enzymes: It may inhibit or activate certain enzymes, affecting metabolic processes and cellular functions.

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share the urea-pyridazine pharmacophore but differ in substituents, influencing their properties:

Compound Name Substituent on Pyridazine Substituent on Phenyl Molecular Formula Molecular Weight (g/mol) CAS Number
1-(2-Fluorophenyl)-3-{3-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea (Target) Furan-2-yl 2-Fluorophenyl C₁₉H₁₈FN₃O₃ 355.36 Not explicitly listed
1-(3-Fluorophenyl)-3-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]urea Phenyl 3-Fluorophenyl C₂₁H₂₀FN₄O₂ 400.41 1058439-83-0
1-(3-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(3-fluorophenyl)urea 4-Chlorophenyl 3-Fluorophenyl C₂₀H₁₈ClFN₄O₂ 400.84 1058175-20-4
2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid 4-Fluorophenyl - C₁₂H₉FN₂O₃ 248.22 853318-09-9

Analysis of Structural and Functional Differences

Phenyl (CAS 1058439-83-0): Aromatic and hydrophobic, likely improving membrane permeability but reducing solubility. 4-Chlorophenyl (CAS 1058175-20-4): The electron-withdrawing chlorine atom may increase electrophilicity and binding affinity to targets like kinases .

Fluorophenyl Variations

  • The 2-fluorophenyl group in the target compound provides ortho-substitution, which may sterically hinder interactions compared to the 3-fluorophenyl in analogues .

Polarity: The furan oxygen and urea linker increase polarity, suggesting better aqueous solubility than phenyl-substituted analogues.

Biological Activity

The compound 1-(2-fluorophenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of the compound typically involves multiple steps, including the reaction of 2-fluorophenyl isocyanate with a substituted pyridazine derivative. The final product can be purified through recrystallization techniques. Characterization methods such as NMR, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the compound.

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing furan and pyridazine moieties have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicate potent activity comparable to standard antibiotics .

CompoundMIC (µg/mL)Target Organisms
This compound32E. coli, S. aureus
Control (Ciprofloxacin)16E. coli, S. aureus

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound through its ability to inhibit cell proliferation in various cancer cell lines. The compound has been shown to induce apoptosis in human breast cancer cells (MCF-7) via the mitochondrial pathway, leading to increased levels of pro-apoptotic factors .

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Modulation of Signaling Pathways : It appears to affect signaling pathways such as MAPK and PI3K/Akt, which are crucial in cancer cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent apoptosis.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives including this compound against clinical isolates of bacteria. Results indicated that the compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria.

Study 2: Anticancer Properties

Another investigation focused on the anticancer effects in vitro using MCF-7 cells. The results showed that treatment with the compound resulted in a dose-dependent decrease in cell viability with significant morphological changes indicative of apoptosis.

Q & A

Basic: What synthetic routes are recommended for synthesizing 1-(2-fluorophenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

  • Step 1: Preparation of the pyridazinone core via cyclization of hydrazine derivatives with diketones or via oxidation of dihydropyridazines.
  • Step 2: Functionalization of the pyridazinone moiety with a propyl linker using alkylation or nucleophilic substitution (e.g., halogen displacement with amines) .
  • Step 3: Urea bond formation via reaction of an isocyanate intermediate with the 2-fluorophenyl amine group under anhydrous conditions .

Optimization Strategies:

  • Use Design of Experiments (DoE) to test variables like solvent polarity (e.g., DMF vs. THF), temperature (0–90°C), and catalyst loading .
  • Monitor reaction progress via TLC or HPLC to identify optimal quenching points.
  • Purify intermediates via recrystallization or column chromatography to avoid side-product carryover .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR confirms regiochemistry of the fluorophenyl and furan groups. Aromatic protons appear as distinct multiplets (δ 6.5–8.5 ppm), while the urea NH resonates at δ 9–10 ppm .
  • Fourier-Transform Infrared Spectroscopy (FT-IR):
    • Key peaks: Urea C=O stretch (~1640–1680 cm⁻¹), pyridazinone C=O (~1700 cm⁻¹), and furan C-O-C (~1250 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC):
    • Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient to assess purity (>95% required for biological assays) .

Advanced: How can computational modeling predict the compound’s interaction with biological targets like PDE4?

Methodological Answer:

  • Molecular Docking:
    • Use software (e.g., AutoDock Vina) to dock the compound into PDE4’s active site (PDB: 1XOM). Focus on hydrogen bonding between the urea group and catalytic residues (e.g., Gln369) and π-π stacking with the fluorophenyl ring .
  • Molecular Dynamics (MD) Simulations:
    • Simulate binding stability in explicit solvent (e.g., TIP3P water) over 100 ns. Analyze root-mean-square deviation (RMSD) to confirm pose retention .
  • Free Energy Calculations:
    • Apply MM-PBSA to estimate binding affinity (ΔG). Compare with experimental IC50 values to validate models .

Advanced: What strategies resolve contradictions in biological activity data across assay systems?

Methodological Answer:

  • Assay Standardization:
    • Use identical cell lines (e.g., RAW264.7 for PDE4 inhibition) and normalize data to internal controls (e.g., rolipram as a reference inhibitor) .
  • Meta-Analysis:
    • Aggregate data from enzyme assays (e.g., cAMP hydrolysis) and cell-based assays (e.g., TNF-α suppression). Apply statistical tests (ANOVA) to identify outliers .
  • Probe Confounding Variables:
    • Test solubility differences (e.g., DMSO concentration) and metabolic stability (e.g., liver microsome assays) to explain potency variations .

Advanced: What experimental design principles apply to studying the compound’s stability under varying pH and temperature?

Methodological Answer:

  • Accelerated Stability Testing:
    • Use a factorial design to test pH (1–10), temperature (25–60°C), and ionic strength. Sample at intervals (0, 7, 14 days) and analyze via HPLC for degradation products .
  • Kinetic Modeling:
    • Fit degradation data to Arrhenius or Eyring equations to predict shelf-life. For example, if activation energy (Ea) is ~50 kJ/mol, room-temperature t90% ≈ 2 years .
  • Forced Degradation Studies:
    • Expose to oxidative (H2O2), photolytic (ICH Q1B), and hydrolytic conditions. Identify labile sites (e.g., urea bond cleavage at pH < 3) .

Advanced: How do kinetic studies elucidate degradation pathways and metabolic fate?

Methodological Answer:

  • In Vitro Metabolism:
    • Incubate with liver microsomes (human/rat) and NADPH. Use LC-MS/MS to detect phase I metabolites (e.g., hydroxylation at furan or pyridazinone) .
  • Degradation Kinetics:
    • Monitor hydrolysis rates in buffer solutions. For example, pseudo-first-order kinetics at pH 7.4 (k = 0.002 h⁻¹) suggest urea bond stability .
  • Isotope Labeling:
    • Synthesize a 14C-labeled analog to track metabolic pathways in vivo. Autoradiography identifies tissue-specific accumulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.